2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one
Description
The compound 2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one is a thieno-pyrimidinone derivative characterized by a fused cyclohepta ring and distinct substituents: a 3-prop-2-enyl group and a (3,5-dimethyl-4-isoxazolyl)methylthio moiety. However, specific biological data for this compound remain unreported in the literature.
Properties
IUPAC Name |
5-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-4-prop-2-enyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-4-10-23-19(24)17-14-8-6-5-7-9-16(14)27-18(17)21-20(23)26-11-15-12(2)22-25-13(15)3/h4H,1,5-11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTURZSCIGSYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one is a complex heterocyclic molecule with potential biological applications. This article reviews its biological activity based on existing literature, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
This compound features a unique structure that includes an isoxazole ring and a thieno-pyrimidine backbone. The presence of these functional groups suggests potential interactions with biological targets. The molecular formula and structural characteristics can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂OS |
| Molecular Weight | 278.38 g/mol |
| CAS Number | 1089543-83-8 |
| Chemical Class | Heterocyclic compound |
Antitumor Activity
Research indicates that compounds similar to the one exhibit significant antitumor activity. For instance, studies have shown that derivatives with isoxazole moieties can inhibit tumor cell growth effectively. The MTT assay has been widely used to assess the cytotoxic effects of such compounds on various cancer cell lines.
- Case Study : A related compound demonstrated growth inhibition against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1,000 μg/mL, suggesting potential antimicrobial properties alongside antitumor effects .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Compounds with similar structures have been shown to interfere with cell cycle progression and induce apoptosis in cancer cells.
- Antioxidant Properties : The presence of specific functional groups can enhance the antioxidant capacity of the molecule, reducing oxidative stress in cells.
- Targeting Specific Pathways : Isoxazole derivatives often interact with enzymes or receptors involved in cancer progression and inflammation.
Research Findings
Recent studies have focused on synthesizing and characterizing related compounds to understand their biological implications better. For example:
- A derivative was synthesized from Trichocolea hatcheri , showing notable antitumoral and antioxidative activities .
- Another study highlighted the hemorheological activity of isoxazole-containing compounds, suggesting their potential as therapeutic agents for vascular-related diseases .
Data Summary
The following table summarizes the biological activities reported for compounds related to This compound :
Comparison with Similar Compounds
Key Observations:
Ring System : The target compound’s cyclohepta ring introduces conformational flexibility and increased lipophilicity compared to the hexahydro-cyclohepta in Compound 24 or the aromatic system in ZINC1801665 .
The (3,5-dimethyl-4-isoxazolyl)methylthio moiety in the target and ZINC1801665 could modulate solubility and steric hindrance compared to Compound 24’s pyrazole-linked thioether .
Analysis:
Hypothesized Mechanisms:
- The isoxazole group in the target may act as a hydrogen-bond acceptor, while the prop-2-enyl side chain could facilitate covalent binding to cysteine residues in target proteins.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
